molecular formula C15H23BrN2O B13971233 2-Bromo-5-(4-ethoxy-1-isopropylpiperidin-4-yl)pyridine

2-Bromo-5-(4-ethoxy-1-isopropylpiperidin-4-yl)pyridine

Cat. No.: B13971233
M. Wt: 327.26 g/mol
InChI Key: DNHFTYKKYJRDHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-[4-ethoxy-1-(1-methylethyl)-4-piperidinyl]pyridine is a chemical compound with the molecular formula C15H23BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-[4-ethoxy-1-(1-methylethyl)-4-piperidinyl]pyridine typically involves the bromination of a pyridine derivative followed by the introduction of the piperidinyl and ethoxy groups. One common method involves the use of bromine or a brominating agent in the presence of a catalyst to achieve the bromination of the pyridine ring. Subsequent reactions with appropriate reagents introduce the piperidinyl and ethoxy groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent functional group modifications using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-[4-ethoxy-1-(1-methylethyl)-4-piperidinyl]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-5-[4-ethoxy-1-(1-methylethyl)-4-piperidinyl]pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interactions with biological targets.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-5-[4-ethoxy-1-(1-methylethyl)-4-piperidinyl]pyridine involves its interaction with specific molecular targets. The bromine atom and the piperidinyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-[4-methoxy-1-(1-methylethyl)-4-piperidinyl]pyridine
  • 2-Bromo-5-[4-ethoxy-1-(1-methylethyl)-4-piperidinyl]benzene
  • 2-Chloro-5-[4-ethoxy-1-(1-methylethyl)-4-piperidinyl]pyridine

Uniqueness

2-Bromo-5-[4-ethoxy-1-(1-methylethyl)-4-piperidinyl]pyridine is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom and the piperidinyl group makes it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C15H23BrN2O

Molecular Weight

327.26 g/mol

IUPAC Name

2-bromo-5-(4-ethoxy-1-propan-2-ylpiperidin-4-yl)pyridine

InChI

InChI=1S/C15H23BrN2O/c1-4-19-15(13-5-6-14(16)17-11-13)7-9-18(10-8-15)12(2)3/h5-6,11-12H,4,7-10H2,1-3H3

InChI Key

DNHFTYKKYJRDHV-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCN(CC1)C(C)C)C2=CN=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.